Menatetrenone
Overview
Description
Menatetrenone, also known as menaquinone-4, is a synthetic form of vitamin K2. It is chemically identical to the naturally occurring menaquinone-4 found in animal tissues. This compound has been widely used in Japan since its introduction in 1995. It is known for its role in bone health, particularly in increasing bone mass and reducing bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with isoprenoid side chains. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced in the form of soft capsules. The preparation involves dissolving this compound in a mixture of vegetable oil and a cosolvent such as polysorbate 80 or polysorbate 60. This mixture is then encapsulated to form stable, long-lasting soft capsules suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone ring, using nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.
Scientific Research Applications
Menatetrenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinone chemistry and electron transfer processes.
Biology: this compound is studied for its role in cellular processes, including its involvement in the carboxylation of osteocalcin, a protein essential for bone health.
Medicine: this compound is used in the treatment of osteoporosis to stimulate osteogenesis and improve bone mineral density.
Mechanism of Action
Menatetrenone exerts its effects primarily through its role as a cofactor in the carboxylation of specific proteins. It facilitates the conversion of glutamate residues in these proteins into gamma-carboxyglutamate, which is essential for their calcium-binding activity. This process is crucial for the function of proteins involved in bone mineralization and blood coagulation .
Comparison with Similar Compounds
Menatetrenone is one of several forms of vitamin K2, collectively known as menaquinones. Other similar compounds include:
Phylloquinone (Vitamin K1): Found in green leafy vegetables, it is primarily involved in blood coagulation.
Menaquinone-7 (MK-7): Found in fermented foods like natto, it has a longer half-life and is more effective in carboxylating osteocalcin compared to this compound.
Uniqueness: this compound is unique in its rapid absorption and shorter half-life compared to other menaquinones like menaquinone-7. This makes it particularly suitable for applications requiring quick onset of action, such as in the treatment of osteoporosis .
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859551 | |
Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-00-5 | |
Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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